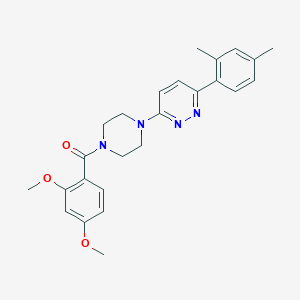

![molecular formula C12H12O3 B2643503 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one CAS No. 15128-62-8](/img/structure/B2643503.png)

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

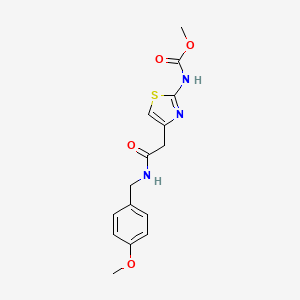

“3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is a chemical compound that contains a total of 29 bonds, including 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) . It consists of 27 atoms in total, including 12 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is complex, with multiple types of bonds and rings. It contains 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .Scientific Research Applications

Dopaminergic Activity Research

Research on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one, has highlighted their potential as dopaminergic agents. These benzazepines, synthesized through specific cyclization and demethylation processes, exhibited significant dopaminergic activity, determined through their effects on renal blood flow and renal vascular resistance in anesthetized dogs. Further studies on rats and in vitro assays confirmed their central dopaminergic activity, with the most potent compounds showing specific structural characteristics, such as hydroxyl groups on the phenyl group and certain substitutions at the 3' position (Pfeiffer et al., 1982).

Heterocyclic Chemistry and Analogue Synthesis

Studies have also delved into the synthesis of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines, showcasing the chemical versatility of structures related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These efforts have led to the creation of new ring systems and highlighted the CH-acidity of certain positions, which was utilized in various chemical reactions (Schmidt et al., 2008).

Bioactivity and Ecological Role of Benzoxazinones

Research has also been conducted on the bioactivity and ecological role of benzoxazinones, a class of compounds closely related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These compounds have been studied extensively for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones and their derivatives have also been considered as leads for natural herbicide models, emphasizing the importance of their degradation products in chemical defense mechanisms. Furthermore, benzoxazinones have shown potential in pharmaceutical development, highlighting the chemical and biological versatility of this class of compounds (Macias et al., 2009).

properties

IUPAC Name |

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJNZXITRNBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2643422.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)

![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propanamide](/img/structure/B2643435.png)

![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2643436.png)

![5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid](/img/structure/B2643438.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2643439.png)

![N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2643441.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)